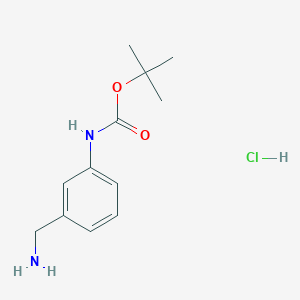
(3-(6-Chloro-1H-indol-1-yl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(6-Chloro-1H-indol-1-yl)phenyl)methanol is a chemical compound that features an indole ring substituted with a chlorine atom at the 6-position and a phenylmethanol group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(6-Chloro-1H-indol-1-yl)phenyl)methanol typically involves the reaction of 6-chloroindole with a suitable benzylating agent under controlled conditions. One common method involves the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
(3-(6-Chloro-1H-indol-1-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the indole ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product would be (3-(6-Chloro-1H-indol-1-yl)phenyl)ketone.
Reduction: The major products could include dechlorinated derivatives or modified indole rings.
Substitution: Products would vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the chlorine atom.
科学的研究の応用
(3-(6-Chloro-1H-indol-1-yl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving indole derivatives, which are known to have biological activity.
Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (3-(6-Chloro-1H-indol-1-yl)phenyl)methanol depends on its specific application. In biological systems, indole derivatives often interact with enzymes or receptors, modulating their activity. The chlorine atom and phenylmethanol group can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Molecular targets may include proteins involved in cell signaling pathways, enzymes, or DNA.
類似化合物との比較
Similar Compounds
(3-(6-Bromo-1H-indol-1-yl)phenyl)methanol: Similar structure with a bromine atom instead of chlorine.
(3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol: Similar structure with a fluorine atom instead of chlorine.
(3-(6-Methyl-1H-indol-1-yl)phenyl)methanol: Similar structure with a methyl group instead of chlorine.
Uniqueness
(3-(6-Chloro-1H-indol-1-yl)phenyl)methanol is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the compound’s specific structure may confer unique binding properties in biological systems, making it a valuable tool in research.
特性
分子式 |
C15H12ClNO |
|---|---|
分子量 |
257.71 g/mol |
IUPAC名 |
[3-(6-chloroindol-1-yl)phenyl]methanol |
InChI |
InChI=1S/C15H12ClNO/c16-13-5-4-12-6-7-17(15(12)9-13)14-3-1-2-11(8-14)10-18/h1-9,18H,10H2 |
InChIキー |
IXBVNDMAYIFXAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N2C=CC3=C2C=C(C=C3)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B11858324.png)

![4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one](/img/structure/B11858336.png)



![3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11858368.png)


![7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11858387.png)


![Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B11858416.png)

